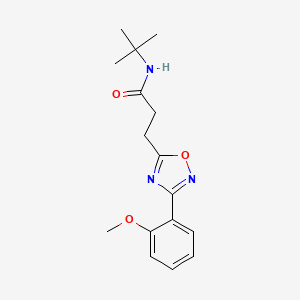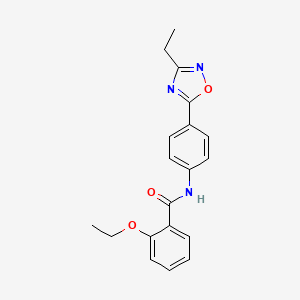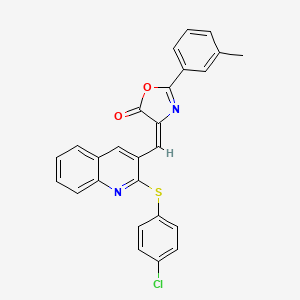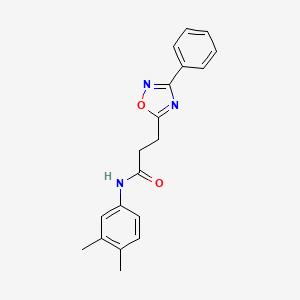
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species. Other effects of this compound include the modulation of gene expression and the inhibition of cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity and cell death in non-cancerous cells.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of research that holds promise is the development of new cancer therapies based on this compound. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Further studies are also needed to determine the optimal dosage and administration of this compound for different applications.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The starting materials for the synthesis include tert-butylamine, 2-chlorobenzoyl chloride, and 2-hydroxy-7-methylquinoline. The final product is obtained through a series of reactions that involve the formation of intermediates such as N-(tert-butyl)-2-chlorobenzamide and N-(tert-butyl)-2-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Other areas of research where this compound has been explored include inflammation, neurodegenerative diseases, and infectious diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-14-9-10-15-12-16(20(26)24-19(15)11-14)13-25(22(2,3)4)21(27)17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPSJIFYNQUVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)



![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)
![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)


